3-Oxa-7-azabicyclo[4.1.0]heptane
Description
Properties
IUPAC Name |
3-oxa-7-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-7-3-5-4(1)6-5/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUNZTQKLKGEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333-10-8 | |
| Record name | 3-oxa-7-azabicyclo[4.1.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Oxa 7 Azabicyclo 4.1.0 Heptane and Its Derivatives
Classical and Early Synthetic Approaches to the Bicyclo[4.1.0]heptane Core
Early synthetic routes to bicyclo[4.1.0]heptane systems, including the 3-Oxa-7-azabicyclo[4.1.0]heptane core, often relied on well-established, multi-step transformations of readily available precursors. These methods, while foundational, typically involve sequential bond-forming events to construct the fused ring system.
Multi-Step Conversions from Defined Precursors
A prominent classical approach to the synthesis of 3-Oxa-7-azabicyclo[4.1.0]heptane derivatives involves the multi-step conversion of a defined precursor, such as a protected tetrahydropyridine. A key example is the synthesis of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This process commences with the epoxidation of N-Boc-1,2,3,6-tetrahydropyridine. chemicalbook.com
The reaction is typically carried out by treating the starting material, tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate, with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane (B109758) (DCM). chemicalbook.com The reaction mixture is stirred at room temperature for an extended period, often around 16 hours, to ensure complete conversion. chemicalbook.com Following the reaction, a standard workup procedure is employed, which includes sequential washing with aqueous solutions of sodium metabisulfite, sodium bicarbonate, and sodium hydroxide (B78521) to remove excess reagents and byproducts. chemicalbook.com The final product is then obtained after drying the organic layer and removing the solvent under reduced pressure, typically yielding the desired epoxide as an oil. chemicalbook.com
| Starting Material | Reagent | Solvent | Reaction Time | Yield |
| tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 16 hours | 94% |
Cyclization Reactions for Bicyclic Ring Formation
The formation of the bicyclic ring system is the cornerstone of these synthetic strategies. In the context of 3-Oxa-7-azabicyclo[4.1.0]heptane, the critical cyclization step is the formation of the epoxide ring, which, fused to the existing piperidine (B6355638) ring, creates the bicyclo[4.1.0]heptane core.
The epoxidation of the double bond in N-Boc-1,2,3,6-tetrahydropyridine is a classic example of an intramolecular-type cyclization strategy that directly leads to the formation of the desired bicyclic framework. researchgate.net This transformation is a specific instance of a broader class of reactions used to construct bicyclo[n.1.0] ring systems. rsc.org The Prilezhaev reaction, the reaction of an alkene with a peroxy acid to form an epoxide, is the fundamental transformation being utilized here. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step.
Modern and Advanced Synthetic Strategies
Contemporary approaches to the synthesis of 3-Oxa-7-azabicyclo[4.1.0]heptane and its analogues leverage the power of catalysis to achieve higher efficiency, selectivity, and atom economy. These methods often involve elegant cascade reactions that form multiple bonds in a single operation.
Catalytic Cycloisomerization Approaches
Catalytic cycloisomerization has emerged as a powerful tool for the construction of complex cyclic and bicyclic molecules from relatively simple acyclic precursors. These reactions, often mediated by transition metals, can proceed with high levels of stereocontrol.
A significant advancement in the synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptane derivatives is the use of gold catalysis. Specifically, the gold-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides provides a direct and highly efficient route to these bicyclic systems. acs.org This reaction represents one of the first examples of an intramolecular cyclopropanation of an alkene by a gold carbene, which is generated through the electrophilic ring-opening of a cyclopropene (B1174273) in the presence of a gold(I) catalyst, such as gold(I) chloride. acs.org
The reaction proceeds with excellent yields and high diastereoselectivities, leading to the formation of 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes. acs.org The mechanism is believed to involve the initial coordination of the gold(I) catalyst to the cyclopropene, which facilitates its ring-opening to form a vinyl gold carbene intermediate. This highly reactive intermediate then undergoes a facile intramolecular cyclopropanation with the tethered alkene to construct the bicyclo[4.1.0]heptane core. researchgate.net
| Catalyst | Substrate Type | Product Type | Key Features |
| Gold(I) Chloride | Allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides | 5-Isopropylidene-3-oxa- or 3-azabicyclo[4.1.0]heptanes | Excellent yields, high diastereoselectivity, intramolecular cyclopropanation via a gold carbene intermediate |
In a departure from transition-metal catalysis, a sustainable and straightforward methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed. This approach enables the synthesis of valuable, functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions, forming four new bonds. rsc.orgrsc.org
This transition-metal-free reaction is advantageous due to its operational simplicity, rapid completion, and broad compatibility with various functional groups and substrates. nih.gov The proposed mechanism involves a radical cascade pathway. rsc.org The reaction is initiated by the generation of a hydroxyl radical, which attacks the alkyne of the aza-1,6-enyne substrate. The resulting radical species then undergoes a series of intramolecular cyclizations, ultimately leading to the formation of the azabicyclo[4.1.0]heptane-2,4,5-trione product. rsc.org This method provides an efficient and environmentally friendly alternative for the construction of these complex heterocyclic scaffolds.
| Reaction Type | Substrate | Key Reagents | Product | Key Features |
| Oxidative Cyclopropanation | Aza-1,6-enynes | Iodine, TBHP | Azabicyclo[4.1.0]heptane-2,4,5-triones | Transition-metal-free, radical cascade, four-bond formation, mild conditions |
Epoxidation Reactions for Oxabicyclic Ring Formation
Highly Stereoselective Epoxidation Techniques, e.g., with Dimethyloxirane (DMDO)
Dimethyldioxirane (DMDO) has emerged as a powerful and efficient reagent for the epoxidation of alkenes under mild, neutral conditions. sci-hub.se Its application in the synthesis of oxabicyclic systems is particularly noteworthy due to the high degree of stereoselectivity that can be achieved. The reaction mechanism of DMDO involves a concerted "butterfly" transition state, where the oxygen atom is delivered to one face of the double bond. The facial selectivity of this attack is influenced by the steric and electronic environment of the substrate. researchgate.net
In the context of forming bicyclic structures related to 3-Oxa-7-azabicyclo[4.1.0]heptane, stereoselective epoxidation of a cyclohexene-like precursor is a key strategy. psu.edu For instance, the epoxidation of substituted cyclohexene (B86901) derivatives with DMDO has been shown to proceed with a pronounced dependence on the nature and position of substituents, which can direct the approach of the reagent through steric hindrance, hydrogen bonding, or dipole-dipole interactions. researchgate.net This allows for the selective formation of one diastereomer over the other. The protocol for such reactions is often operationally simple, involving the dropwise addition of an aqueous solution of Oxone (a precursor to DMDO) to a mixture of the alkene substrate in acetone. sci-hub.se
Table 1: Diastereoselective Epoxidation of Δ4-Octalin Derivatives with DMDO
| Entry | Substrate | Major Product | Diastereomeric Ratio (β:α) | Yield (%) |
|---|---|---|---|---|
| 1 | Octalin Derivative A | β-epoxide | >99:1 | 92 |
| 2 | Octalin Derivative B | β-epoxide | >99:1 | 91 |
This table presents data on the high diastereoselectivity observed in the epoxidation of Δ4-octalin derivatives, which are structurally related precursors, using DMDO. Data adapted from related studies. sci-hub.se
Nucleophilic Substitution Routes to Azabicyclic Systems
Nucleophilic substitution reactions are fundamental to the construction of the azabicyclic framework, allowing for the introduction and cyclization of the nitrogen-containing portion of the molecule. smolecule.com These routes often involve the intramolecular cyclization of a precursor molecule containing both a nucleophilic nitrogen atom (or its progenitor) and a suitable electrophilic center with a leaving group.
A common strategy involves the nucleophilic ring-opening of a pre-formed three-membered ring, such as an epoxide or an aziridine (B145994), followed by a subsequent intramolecular substitution to form the second ring. For example, a derivative of the target scaffold, (1R,2S,6R)-6-Methyl-7-tosyl-7-azabicyclo[4.1.0]heptan-2-yl tosylate, can undergo nucleophilic ring-opening of the aziridine ring. This is followed by an intramolecular cyclization to form a new bicyclic system, demonstrating the utility of sequential nucleophilic substitution reactions. beilstein-journals.org The regioselectivity of such ring-opening reactions is a critical factor; studies on related systems like 3,7-diazabicyclo[4.1.0]heptane have shown that nucleophilic attack preferentially occurs at the carbon atom distal to the electron-withdrawing heteroatom, providing a degree of predictability to the synthetic design. ucla.edu
Stereocontrol and Enantioselective Synthesis
Achieving absolute and relative stereochemical control is a central challenge in the synthesis of complex molecules like 3-Oxa-7-azabicyclo[4.1.0]heptane. The development of diastereoselective and enantioselective methods is essential for producing specific stereoisomers, which is often a requirement for biologically active compounds.
Diastereoselective Formation of 3-Oxa-7-azabicyclo[4.1.0]heptane Derivatives
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of 3-Oxa-7-azabicyclo[4.1.0]heptane derivatives, several powerful methods have been developed to achieve high levels of diastereocontrol.
One notable example is the gold-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides. This reaction proceeds to form 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes in excellent yields and with high diastereoselectivity. acs.org The reaction is believed to involve the generation of a gold carbene, which then undergoes an intramolecular cyclopropanation. acs.org Another advanced protocol for achieving diastereoselectivity is the intramolecular aziridination of 4-H-pyran precursors using iodosylbenzene as an oxidant, which yields derivatives of 2-Oxa-7-azabicyclo[4.1.0]heptane. acs.org The high structural and stereochemical diversity of the resulting pyran-fused NH-aziridine scaffolds makes them valuable for further chemical exploration. acs.org
Chiral Catalyst Applications in Bicyclic Construction
The use of chiral catalysts to induce enantioselectivity is a cornerstone of modern asymmetric synthesis. In the construction of azabicyclic systems, chiral Lewis acids and transition metal complexes have been employed to create specific enantiomers from prochiral starting materials.
For example, chiral Lewis acid catalysis has been successfully applied to the synthesis of related aza-bicyclo[2.1.1]hexanes through a (3+2) cycloaddition. chinesechemsoc.org More complex strategies, such as the relay catalysis involving an indium(III) triflate and a chiral iridium complex, have enabled the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org In this approach, the achiral Lewis acid catalyzes a ring-opening, and the chiral iridium complex facilitates an enantioselective intramolecular ring closure. chinesechemsoc.org Furthermore, cooperative catalysis, where a chiral catalyst like (salen)Co works in concert with an achiral Lewis acid cocatalyst (e.g., Ti(Oi-Pr)4), has been shown to enable asymmetric induction in the ring-opening of meso-aziridines, a key transformation for accessing enantioenriched building blocks. ucla.edu
Table 2: Enantioselective Ring-Opening of a Meso-Aziridine with Cooperative Catalysis
| Chiral Catalyst | Lewis Acid Cocatalyst | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| (R,R)-(salen)Co | None | >95 | 10 |
| (R,R)-(salen)Co | Al(Oi-Pr)3 | 82 | 45 |
This table illustrates the enhancement of enantioselectivity by adding an achiral Lewis acid cocatalyst to a chiral (salen)Co catalyst in the fluoride (B91410) ring-opening of a meso-aziridine. Data adapted from related studies. ucla.edu
Control of Stereochemical Information in 3-Oxa-7-azabicyclo[4.1.0]heptane Synthesis
The ultimate control of stereochemistry in the synthesis of 3-Oxa-7-azabicyclo[4.1.0]heptane relies on the strategic transfer and preservation of stereochemical information throughout the synthetic sequence. This can be achieved through several complementary approaches.
Substrate Control: The inherent stereochemistry of a chiral starting material can be used to direct the formation of new stereocenters. The rigid bicyclic structure of derivatives like TERT-BUTYL (1R, 6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate itself imparts stability and sterically hinders certain reaction pathways, allowing for selective transformations with precise stereochemical control. angenechemical.com
Reagent Control: As discussed, stereoselective reagents like DMDO can introduce new stereocenters with high fidelity, effectively controlling the stereochemical information at that position. psu.edu
Catalyst Control: The use of chiral catalysts imposes a chiral environment during the reaction, forcing the formation of one enantiomer over the other. The strategic use of directing groups, such as a picolinamide (B142947) protecting group on the nitrogen atom, can be crucial for enabling effective Lewis acid activation and achieving high enantioselectivity in catalytic reactions. ucla.edu
By integrating these strategies—leveraging the stereochemistry of the substrate, choosing highly selective reagents, and employing sophisticated chiral catalyst systems—chemists can effectively control the stereochemical information throughout the synthesis to access specific, enantiomerically pure isomers of 3-Oxa-7-azabicyclo[4.1.0]heptane and its derivatives.
Synthesis of N-Protected and Functionalized 3-Oxa-7-azabicyclo[4.1.0]heptane Analogues
The 3-oxa-7-azabicyclo[4.1.0]heptane framework, characterized by a fused aziridine and morpholine (B109124) ring system, is a specific heterocyclic scaffold. The synthesis of its N-protected and functionalized analogues is crucial for their application as building blocks in medicinal chemistry and organic synthesis. This section details the synthetic methodologies for preparing derivatives with key nitrogen-protecting groups and other functionalizations at the aziridinal nitrogen atom.
Tert-Butoxycarbonyl (Boc) Protected Derivatives Synthesis
The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom of the aziridine ring in the 3-oxa-7-azabicyclo[4.1.0]heptane system. The resulting compound, tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate, is a known chemical entity, identified by the CAS Number 1316830-69-9 simsonpharma.com.
While commercial suppliers list this compound, detailed peer-reviewed synthetic procedures for its preparation were not prominently available in the surveyed literature simsonpharma.comsimsonpharma.com. The synthesis would likely involve the aziridination of a corresponding unsaturated precursor, such as a dihydrooxazine, in the presence of a Boc-protected nitrogen source, or the N-protection of the parent 3-oxa-7-azabicyclo[4.1.0]heptane. However, specific reaction conditions, yields, and substrate scopes for this particular scaffold are not detailed in the available results.
Benzyloxycarbonyl (Cbz) Protected Derivatives Synthesis
The benzyloxycarbonyl (Cbz) group represents another important protecting group for the aziridinal nitrogen. The synthesis of benzyl (B1604629) 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate would provide a stable derivative that allows for subsequent deprotection under hydrogenolysis conditions. Despite the common utility of Cbz protection for aziridines, a specific, documented synthetic pathway for the preparation of the Cbz-protected 3-oxa-7-azabicyclo[4.1.0]heptane was not identified in the searched literature.
Other Nitrogen Functionalizations of the 3-Oxa-7-azabicyclo[4.1.0]heptane System
Beyond standard Boc and Cbz protection, other nitrogen functionalizations are synthetically relevant. Research into related bicyclo[4.1.0]heptane systems provides insight into potential synthetic strategies. One notable methodology is the gold-catalyzed cycloisomerization of cyclopropene-containing substrates.
This approach has been successfully applied to the synthesis of substituted 3-azabicyclo[4.1.0]heptane derivatives. Specifically, allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides can undergo a gold(I)-catalyzed cycloisomerization to produce N-sulfonyl-functionalized 5-isopropylidene-3-azabicyclo[4.1.0]heptanes with high diastereoselectivity and in excellent yields acs.org. This reaction constitutes an intramolecular cyclopropanation where a gold carbene, generated from the electrophilic opening of the cyclopropene ring, reacts with the tethered alkene acs.org.
While this synthesis does not yield the exact 3-oxa-7-azabicyclo[4.1.0]heptane core, it demonstrates a viable route for creating a functionalized 3-azabicyclo[4.1.0]heptane skeleton, where the nitrogen atom is part of a sulfonamide. The N-sulfonyl group serves as both a directing group and a stable functional handle for further chemical manipulation.
Table 1: Gold-Catalyzed Cycloisomerization for Synthesis of N-Sulfonyl-3-azabicyclo[4.1.0]heptane Derivatives
| Substrate | Nitrogen Functional Group (Protecting Group) | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamide | Sulfonyl (e.g., Tosyl) | Gold(I) Chloride (AuCl) | 5-Isopropylidene-3-(arylsulfonyl)-3-azabicyclo[4.1.0]heptane | Excellent | acs.org |
Reactivity and Chemical Transformations of 3 Oxa 7 Azabicyclo 4.1.0 Heptane Systems
Ring-Opening Reactions of the Aziridine (B145994) and Epoxide Rings
The inherent strain in the fused aziridine and epoxide rings of the bicyclo[4.1.0]heptane system drives their ring-opening reactions. These transformations can be initiated by either nucleophiles or electrophiles (under acidic conditions) and are fundamental to the synthetic utility of this scaffold.
Regioselective Ring-Opening Processes of 7-Oxa-3-azabicyclo[4.1.0]heptanes
While the primary focus is on the 3-oxa-7-azabicyclo[4.1.0]heptane isomer, studies on the related 7-oxa-3-azabicyclo[4.1.0]heptane system provide valuable insights into the regioselectivity of ring-opening reactions. For instance, N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane undergoes regioselective ring-opening to produce substituted piperidines, which serve as scaffolds for further chemical synthesis thieme-connect.com. A notable switch in regioselectivity has been observed in the epoxide ring opening of 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane when reacted with amines, allowing for the synthesis of both trans-4-amino-3-hydroxypiperidines and trans-3-amino-4-hydroxypiperidines tandfonline.com. This selectivity is crucial for creating specific isomers of functionalized piperidines, which are important building blocks in medicinal chemistry acs.org.
Acid-Catalyzed Epoxide Ring Opening Reactions
Under acidic conditions, the epoxide ring of 3-oxa-7-azabicyclo[4.1.0]heptane systems can be activated for nucleophilic attack. The reaction typically begins with the protonation of the epoxide oxygen, which makes the carbon atoms of the epoxide more electrophilic libretexts.orgyoutube.com. This is followed by the attack of a nucleophile. In the case of an asymmetrical epoxide, the nucleophile will preferentially attack the more substituted carbon atom libretexts.org. The result of this SN2-like mechanism is the formation of a trans-1,2-diol product after deprotonation libretexts.org.
The mechanism of acid-catalyzed epoxide ring-opening is considered a hybrid between SN1 and SN2 pathways. After protonation of the oxygen, the carbon-oxygen bond begins to weaken, and a partial positive charge builds on the more substituted carbon, which is stabilized by hyperconjugation libretexts.org. The nucleophile then attacks this electrophilic carbon before a full carbocation can form libretexts.org.
Nucleophilic Attack Pathways and Mechanistic Considerations
Nucleophilic attack on the 3-oxa-7-azabicyclo[4.1.0]heptane system can target either the aziridine or the epoxide ring, depending on the reaction conditions and the nature of the nucleophile. In related azabicyclo[4.1.0]heptane systems, nucleophilic attack on the aziridine ring has been shown to occur preferentially at the carbon atom distal to an inductively electron-withdrawing heteroatom ucla.edu. For example, the ring-opening of 7-azabicyclo[4.1.0]heptane with dimethylamine (B145610) leads to the formation of trans-1-amino-2-dimethylaminocyclohexane researchgate.net.
The regioselectivity of the ring-opening is a key consideration. In basic conditions, the ring-opening of an asymmetric epoxide typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom libretexts.org. The stereochemistry of the reaction is also important, with backside attack leading to an inversion of configuration at the site of attack youtube.com.
Cycloaddition Reactions and Annulation Strategies
The strained bicyclo[4.1.0]heptane framework can participate in cycloaddition and annulation reactions to construct more complex polycyclic systems. These reactions often exploit the inherent ring strain to drive the formation of new rings nih.govrsc.orgscispace.com.
One strategy involves the photochemical [2+1]-cycloaddition of nucleophilic carbenes tethered to olefins, which can produce azabicyclo[4.1.0]heptane scaffolds nih.govrsc.orgscispace.com. This method utilizes visible light irradiation and avoids the need for catalysts or additives nih.govrsc.orgscispace.com. The resulting bicyclic structures can then undergo further ring expansion reactions nih.govrsc.orgscispace.com.
Annulation strategies can also be employed, such as the phosphine-catalyzed sequential annulation to build bicyclo[4.1.0]heptene skeletons dntb.gov.ua. Additionally, a Pd-catalyzed [4+2] annulation approach has been used to access functionalized N-heterocycles acs.org. These methods highlight the versatility of the bicyclo[4.1.0]heptane core in constructing diverse and complex molecular architectures dntb.gov.uaresearchgate.net.
Functionalization and Derivatization of the Bicyclic Core
The 3-oxa-7-azabicyclo[4.1.0]heptane core can be functionalized through various synthetic strategies, allowing for the introduction of a wide range of substituents.
Introduction of Substituents at the Bicyclic Framework
Substituents can be introduced onto the bicyclic framework through several methods. One approach is the gold-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides, which leads to the formation of 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes in high yields and with high diastereoselectivity acs.org. This reaction proceeds through the generation of a gold carbene, which then undergoes intramolecular cyclopropanation acs.orgresearcher.life.
Another method involves the oxidative cyclopropanation of aza-1,6-enynes, which can be achieved without a transition metal, to produce functionalized azabicyclo[4.1.0]heptane-2,4,5-triones rsc.orgresearchgate.net. This process forms four new bonds in a single step under mild conditions rsc.org. The resulting functionalized bicyclic products can then be used in further transformations rsc.org. An efficient synthesis of other unreported azabicyclo[4.1.0]heptane-derived building blocks has also been developed using a divergent strategy researchgate.net.
Transformations Leading to Complex Heterocyclic Scaffolds
The strategic manipulation of the 3-Oxa-7-azabicyclo[4.1.0]heptane core allows for its conversion into a diverse array of more complex heterocyclic scaffolds. These transformations often involve regioselective ring-opening of the strained aziridine ring, followed by intramolecular cyclization or rearrangement, yielding novel molecular frameworks with potential applications in medicinal chemistry and materials science.
A notable example involves the skeletal transformations of diastereomerically pure 2-Oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates. These compounds, synthesized via a diastereoselective intramolecular aziridination of the corresponding 4-H-pyran precursors, can be selectively converted into functionalized pyranooxazolone and pyrrole (B145914) derivatives. acs.org
The transformation to pyranooxazolones is achieved under mild conditions using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in dioxane at room temperature. The reaction proceeds rapidly, affording well-decorated pyranooxazolone scaffolds bearing an angular functionality in nearly quantitative yields. This transformation is proposed to occur via a fluoride ion-catalyzed ring-opening of the aziridine moiety. acs.org
Table 1: Fluoride-Ion-Catalyzed Transformation of 2-Oxa-7-azabicyclo[4.1.0]hept-3-enyl Carboxylates to Pyranooxazolones acs.org
| Entry | Starting Material (R1, R2, R3) | Product | Yield (%) | Time (min) |
| 1 | Me, Ph, Me | 5a | 94 | 30 |
| 2 | Me, Ph, Bn | 5b | 92 | 30 |
| 3 | Et, Ph, Me | 5c | 95 | 30 |
| 4 | Me, 4-Cl-Ph, Me | 5d | 90 | 45 |
Alternatively, treatment of these 2-Oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing methanol (B129727) leads to the formation of highly functionalized pyrrole derivatives in excellent yields. This acid-catalyzed rearrangement provides a facile route to substituted pyrroles, which are prevalent motifs in numerous biologically active compounds. acs.org
Table 2: Acid-Catalyzed Transformation of 2-Oxa-7-azabicyclo[4.1.0]hept-3-enyl Carboxylates to Pyrrole Derivatives acs.org
| Entry | Starting Material (R1, R2, R3) | Product | Yield (%) | Time (h) |
| 1 | Me, Ph, Me | 6a | 92 | 2 |
| 2 | Me, Ph, Bn | 6b | 90 | 2 |
| 3 | Et, Ph, Me | 6c | 94 | 2 |
| 4 | Me, 4-Cl-Ph, Me | 6d | 88 | 2.5 |
Furthermore, the regioselective ring-opening of N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane serves as a key step in the synthesis of substituted piperidines. thieme-connect.comthieme-connect.com The reaction of this epoxide with the lithium acetylide of ethynyltrimethylsilane results in the formation of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a versatile scaffold for further functionalization, such as the preparation of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions. thieme-connect.comthieme-connect.com
Ring expansion reactions have also been demonstrated for related aza- and oxa-bicyclo[4.1.0]heptane systems. For instance, photochemically prepared aza- and oxa-bicyclo[4.1.0]heptanes readily undergo ring expansion upon reaction with hydrazine, affording valuable larger heterocyclic frameworks. scispace.comnih.gov
Stability and Reactivity Profile of the 3-Oxa-7-azabicyclo[4.1.0]heptane Framework
The stability and reactivity of the 3-Oxa-7-azabicyclo[4.1.0]heptane framework are intrinsically linked to its unique bicyclic structure. The fusion of the six-membered ring with the strained three-membered aziridine ring dictates its chemical behavior.
The rigid cyclic structure of derivatives such as TERT-BUTYL (1R, 6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate imparts significant stability to the molecule. This rigidity can also sterically hinder certain reaction pathways, allowing for selective transformations. The presence of a protecting group on the nitrogen atom, such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Cbz) group, is crucial for both stability and for modulating the reactivity of the aziridine nitrogen. These protecting groups reduce the nucleophilicity of the nitrogen and can influence the regioselectivity of ring-opening reactions.
The primary mode of reactivity of the 3-Oxa-7-azabicyclo[4.1.0]heptane system is the nucleophilic ring-opening of the aziridine ring. This is driven by the release of the inherent ring strain of the three-membered ring. The regioselectivity of this ring-opening is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions (acidic, basic, or neutral).
Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon of the aziridinium (B1262131) ion intermediate, following an SN2-type mechanism. For instance, the reaction of an N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane with a lithium acetylide proceeds with high regioselectivity. thieme-connect.com
In related azabicyclo[4.1.0]heptane systems, it has been observed that nucleophilic attack on a 3,7-diazabicyclo[4.1.0]heptane occurs preferentially at the position distal to the inductively electron-withdrawing heteroatom. ucla.edu This suggests that the electronic nature of the six-membered ring can influence the reactivity of the aziridine moiety.
The reactivity of the framework can also be tuned by the substituents on the six-membered ring. Electron-withdrawing groups can enhance the electrophilicity of the aziridine carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease the reactivity. The stereochemistry of the bicyclic system also plays a critical role in its reactivity, influencing the approach of reagents and the stereochemical outcome of reactions.
Structural Features and Conformational Analysis of 3 Oxa 7 Azabicyclo 4.1.0 Heptane
Bicyclic Architecture and Intramolecular Ring Strain Considerations
The fundamental structure of 3-Oxa-7-azabicyclo[4.1.0]heptane is a bicyclic system where a six-membered morpholine-like ring is fused to a three-membered aziridine (B145994) ring. This fusion creates a rigid molecular framework with inherent ring strain, a critical determinant of its chemical reactivity. The bicyclo[4.1.0]heptane skeleton itself is known to possess significant strain energy, which is a composite of angle strain in the cyclopropane (B1198618) ring and conformational strain in the cyclohexane (B81311) ring.
Stereochemical Aspects of the Bicyclo[4.1.0]heptane Skeleton
The stereochemistry of the 3-Oxa-7-azabicyclo[4.1.0]heptane system is multifaceted, giving rise to various isomeric forms.
Configurational Isomerism in 3-Oxa-7-azabicyclo[4.1.0]heptane
The fusion of the two rings in the bicyclo[4.1.0]heptane framework can result in cis or trans configurations. In the case of the parent bicyclo[4.1.0]heptane, the cis isomer is known to be more stable than the trans isomer. This preference is attributed to the increased torsional strain that would be induced by a trans fusion in a six-membered ring, which would force it into a less stable conformation. For 3-Oxa-7-azabicyclo[4.1.0]heptane, a similar preference for the cis-fused configuration is expected, where the bridgehead hydrogens are on the same side of the larger ring.
Diastereomeric Relationships in Substituted Derivatives
The synthesis of substituted derivatives of 3-Oxa-7-azabicyclo[4.1.0]heptane often leads to the formation of diastereomers. The facial selectivity of reactions on the six-membered ring is influenced by the existing stereochemistry of the bicyclic core. For instance, intramolecular aziridination reactions to form related 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylate systems have been shown to proceed with high diastereoselectivity. The stereochemical outcome of such reactions is dictated by the approach of the reagent to the less sterically hindered face of the molecule. The development of diastereoselective synthetic protocols is crucial for accessing specific stereoisomers with desired biological or chemical properties. The structural and stereochemical diversity of these substituted derivatives makes them valuable scaffolds in medicinal chemistry for structure-activity relationship (SAR) studies.
Computational and Theoretical Investigations
Computational chemistry provides valuable insights into the structural and electronic properties of 3-Oxa-7-azabicyclo[4.1.0]heptane systems, complementing experimental findings.
Molecular Modeling and Electronic Structure Studies
Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, are employed to predict the geometry, stability, and electronic properties of bicyclo[4.1.0]heptane derivatives. Density Functional Theory (DFT) is a common method used to investigate the electronic structure and reactivity of such molecules. These calculations can provide information on bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. For substituted analogs, computational methods can help rationalize the observed diastereoselectivities in their synthesis by modeling the transition states of the key reaction steps.
The PubChem database provides some predicted properties for the parent 3-Oxa-7-azabicyclo[4.1.0]heptane, which are derived from computational models.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C5H9NO |
| Monoisotopic Mass | 99.06841 Da |
| XlogP (predicted) | -0.3 |
Conformational Preferences and Dynamics of 3-Oxa-7-azabicyclo[4.1.0]heptane Systems
The six-membered ring in the bicyclo[4.1.0]heptane skeleton can, in principle, adopt different conformations, such as chair, boat, and twist-boat forms. However, the fusion to the rigid three-membered ring significantly restricts the conformational flexibility. For the parent bicyclo[4.1.0]heptane, the cis-fused isomer is stable in a boat-like conformation of the six-membered ring, as a chair conformation would introduce excessive torsional strain.
Analysis of Structural Parameters and Topological Descriptors (e.g., Fsp3, Principal Moments of Inertia)
The three-dimensional architecture of a molecule is pivotal in determining its physical, chemical, and biological properties. For 3-Oxa-7-azabicyclo[4.1.0]heptane, a comprehensive understanding of its structural landscape can be elucidated through the analysis of various structural parameters and topological descriptors. Among these, the fraction of sp3 hybridized carbons (Fsp3) and the principal moments of inertia (PMI) offer significant insights into the molecule's saturation and spatial distribution of mass, respectively. These descriptors are crucial in the field of medicinal chemistry and drug design for predicting the developability and success of a molecule as a potential therapeutic agent.
Fraction of sp3 Hybridized Carbons (Fsp3)
The Fsp3 character is a key descriptor used to quantify the three-dimensionality of a molecule. It is calculated as the ratio of the number of sp3 hybridized carbon atoms to the total number of carbon atoms in the molecule. A higher Fsp3 value is often associated with increased metabolic stability, improved solubility, and a greater probability of success in clinical trials, as it correlates with a departure from the flat, aromatic structures that can be prone to metabolic liabilities.
For 3-Oxa-7-azabicyclo[4.1.0]heptane, the molecular formula is C₅H₉NO. To determine the Fsp3 value, we first need to identify the hybridization of each carbon atom in the bicyclic structure. The structure consists of a six-membered morpholine (B109124) ring fused to a three-membered aziridine ring. All five carbon atoms in this saturated bicyclic system are sp3 hybridized.
The calculation is as follows:
Number of sp3 hybridized carbons = 5
Total number of carbon atoms = 5
Fsp3 = (Number of sp3 carbons) / (Total number of carbons) = 5 / 5 = 1
This Fsp3 value of 1 indicates that 3-Oxa-7-azabicyclo[4.1.0]heptane is a fully saturated, non-planar molecule with a high degree of three-dimensionality. This characteristic is highly desirable in modern drug discovery, as it can lead to more specific interactions with biological targets.
Principal Moments of Inertia (PMI)
The principal moments of inertia (I₁, I₂, and I₃) are another set of powerful descriptors that define the shape of a molecule by describing the distribution of mass around its three principal axes of rotation. These values are derived from the eigenvalues of the inertia tensor of the molecule and are typically calculated using computational chemistry methods based on a molecule's 3D coordinates. The relative values of the principal moments of inertia can be used to classify the shape of a molecule as spherical, oblate (disk-like), or prolate (rod-like).
The analysis of PMI is instrumental in conformational analysis as it allows for the differentiation between various conformers of a molecule. Different spatial arrangements of atoms will result in different mass distributions and, consequently, different principal moments of inertia. By comparing the calculated PMI values for various possible conformations with experimental data (for instance, from microwave spectroscopy), the most stable conformer in the gas phase can be identified.
Data Tables
Table 1: Fsp3 Calculation for 3-Oxa-7-azabicyclo[4.1.0]heptane
| Parameter | Value |
| Molecular Formula | C₅H₉NO |
| Number of sp3 Hybridized Carbons | 5 |
| Total Number of Carbon Atoms | 5 |
| Fsp3 Value | 1 |
Table 2: Conceptual Framework for Principal Moments of Inertia (PMI) of 3-Oxa-7-azabicyclo[4.1.0]heptane
| Descriptor | Symbol | Significance | Determination Method |
| First Principal Moment of Inertia | I₁ | Describes mass distribution around the first principal axis. | Computational calculation from 3D coordinates. |
| Second Principal Moment of Inertia | I₂ | Describes mass distribution around the second principal axis. | Computational calculation from 3D coordinates. |
| Third Principal Moment of Inertia | I₃ | Describes mass distribution around the third principal axis. | Computational calculation from 3D coordinates. |
Applications in Organic Synthesis and Scaffold Design
3-Oxa-7-azabicyclo[4.1.0]heptane as a Versatile Synthetic Building Block
The 3-Oxa-7-azabicyclo[4.1.0]heptane framework is a highly valued building block in organic synthesis due to its inherent structural features. The fusion of an epoxide and a piperidine (B6355638) ring creates a conformationally constrained system that allows for precise stereochemical control during chemical transformations. This rigid structure is advantageous for designing molecules that can interact specifically with biological targets.
Derivatives of this bicyclic system, such as those with protecting groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), are widely used as intermediates in the synthesis of more complex molecules. The Boc-protected version, for instance, is a key intermediate in the synthesis of various pharmaceuticals. The presence of the epoxide ring offers a site for nucleophilic attack, leading to a variety of ring-opened products with new functional groups and stereocenters. This reactivity is fundamental to its utility as a versatile building block.
Gold-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides has been shown to produce 5-isopropylidene-3-azabicyclo[4.1.0]heptanes in excellent yields and with high diastereoselectivity. This method represents a powerful strategy for accessing densely functionalized 3-azabicyclo[4.1.0]heptane scaffolds.
Role in the Construction of Diverse Chemical Libraries
The ability to generate a wide array of structurally distinct molecules from a common starting material is a cornerstone of modern drug discovery. 3-Oxa-7-azabicyclo[4.1.0]heptane and its derivatives are excellent starting points for the construction of diverse chemical libraries. The reactivity of the epoxide ring allows for the introduction of a wide range of substituents through reactions with various nucleophiles.
This versatility enables the rapid generation of libraries of compounds with different functionalities and spatial arrangements. For example, the reaction of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate with different nucleophiles can lead to a library of substituted piperidines, which are common motifs in bioactive molecules. This approach is invaluable for exploring the structure-activity relationships of potential drug candidates. The use of this scaffold facilitates the creation of compounds with improved bioactivity, a critical aspect of the drug discovery and development process.
Precursors for Advanced Heterocyclic Scaffolds
The strained ring system of 3-Oxa-7-azabicyclo[4.1.0]heptane makes it an excellent precursor for the synthesis of more complex, advanced heterocyclic scaffolds. The ring-opening of the epoxide can be followed by further intramolecular cyclizations to construct novel polycyclic systems.
For instance, the intramolecular cyclization of haloalkoxy amines or amino alcohol derivatives is a common method for synthesizing bicyclic aziridine-oxirane systems. Furthermore, the 3-Oxa-7-azabicyclo[4.1.0]heptane core can be modified to include other functional groups, such as a trimethoxysilylpropyl group, to create precursors for hybrid organic-inorganic materials. The Diels-Alder reaction, a powerful tool in organic synthesis, can also be employed with derivatives of this scaffold to assemble complex polycyclic natural products.
Strategic Utility in the Assembly of Complex Molecular Architectures
The strategic placement of functional groups and the inherent stereochemistry of the 3-Oxa-7-azabicyclo[4.1.0]heptane scaffold are highly advantageous in the total synthesis of complex natural products and other intricate molecular architectures. Its rigid framework can serve as a template to control the stereochemical outcome of subsequent reactions, a critical factor in the synthesis of biologically active molecules.
Catalytic asymmetric rearrangements of intermediates derived from this scaffold have been explored to assemble complex molecules. The development of new catalytic methods, such as those employing gold catalysts, has expanded the synthetic utility of this building block, allowing for the creation of previously inaccessible molecular structures. The ability to use this scaffold to introduce specific structural motifs makes it a key component in retrosynthetic analysis and the design of efficient synthetic routes towards complex targets.
Interactive Data Table: Derivatives of 3-Oxa-7-azabicyclo[4.1.0]heptane
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 161157-50-2 | C10H17NO3 | 199.25 |
| Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 66207-08-7 | C13H15NO3 | 233.27 |
| 3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane | 725715-12-8 | C13H17NO | 203.28 |
| tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 951766-54-4 | C10H17NO3 | 199.25 |
| 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane | Not Available | C12H25NO4Si | 275.42 |
| tert-butyl 6-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 2862037-26-9 | C22H27N5O5 | 441.49 |
Analytical and Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-Oxa-7-azabicyclo[4.1.0]heptane. Both ¹H and ¹³C NMR are critical for assigning the structure and stereochemistry of the molecule.
¹H NMR Spectroscopy would be expected to show distinct signals for the protons on the aziridine (B145994) and morpholine (B109124) rings. The chemical shifts (δ) would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The protons on the aziridine ring (at C1 and C6) would likely appear at a relatively upfield region compared to typical epoxides due to the nitrogen atom. The protons on the morpholine ring would exhibit more complex splitting patterns due to their diastereotopic nature. Coupling constants (J) between adjacent protons would be invaluable in determining the relative stereochemistry of the substituents on the bicyclic system. For instance, the magnitude of the coupling constant between the bridgehead protons would help to define the ring fusion geometry.
¹³C NMR Spectroscopy provides information on the number of unique carbon environments. For 3-Oxa-7-azabicyclo[4.1.0]heptane, five distinct carbon signals would be anticipated. The carbons bonded to the heteroatoms (C2, C4, C1, and C6) would be expected to resonate at lower field (higher ppm) compared to the unsubstituted C5 carbon. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
While specific data for the parent compound is scarce, data for a related derivative, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, illustrates the type of information obtained. In this molecule, the cyclopropane (B1198618) protons were identified by their characteristic chemical shifts and coupling constants. scispace.com
Mass Spectrometry (MS) Techniques for Molecular Identification
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of 3-Oxa-7-azabicyclo[4.1.0]heptane. The compound has a molecular formula of C₅H₉NO and a monoisotopic mass of approximately 99.0684 Da. uni.lu
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways for 3-Oxa-7-azabicyclo[4.1.0]heptane could involve the cleavage of the C-C bonds of the strained aziridine ring or the opening of the morpholine ring. The observation of fragment ions corresponding to the loss of small neutral molecules such as ethylene (B1197577) or carbon monoxide could also be anticipated.
Predicted mass spectrometry data for 3-Oxa-7-azabicyclo[4.1.0]heptane suggests the formation of various adducts in the gas phase, which can be useful for its detection. uni.lu
Predicted Mass Spectrometry Adducts for C₅H₉NO
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 100.0757 |
| [M+Na]⁺ | 122.0576 |
| [M+K]⁺ | 138.0316 |
| [M+NH₄]⁺ | 117.1022 |
Data sourced from PubChem. uni.lu
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. For 3-Oxa-7-azabicyclo[4.1.0]heptane, the IR spectrum would be expected to show characteristic absorption bands for the C-N, C-O, and C-H bonds.
The key expected vibrational frequencies are:
C-H stretching: Aliphatic C-H stretching vibrations are expected in the range of 2850-3000 cm⁻¹. The C-H bonds of the aziridine ring may show stretching frequencies at slightly higher wavenumbers (>3000 cm⁻¹) due to the ring strain.
N-H stretching: If the nitrogen atom is unsubstituted, a characteristic N-H stretching band would be observed in the region of 3200-3500 cm⁻¹. This band is often broad due to hydrogen bonding.
C-O stretching: The C-O-C ether linkage of the morpholine ring would exhibit a strong absorption band in the region of 1050-1150 cm⁻¹.
C-N stretching: The C-N stretching vibration of the aziridine and morpholine rings would likely appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of 3-Oxa-7-azabicyclo[4.1.0]heptane can be obtained, this technique can provide precise information about bond lengths, bond angles, and the absolute configuration of the stereocenters.
This technique would unequivocally establish the cis or trans relationship of the fused rings and the conformation of the six-membered morpholine ring in the solid state. While there are no published crystal structures for the parent 3-Oxa-7-azabicyclo[4.1.0]heptane, X-ray crystallography has been used to confirm the structure and stereochemistry of related azabicyclo[4.1.0]heptane derivatives. scispace.com For instance, the crystal structure of a functionalized azabicyclo[4.1.0]heptane confirmed the exo-configuration of the cyclopropane ring. scispace.com This highlights the power of the technique in providing unambiguous stereochemical assignments for this class of compounds.
Future Perspectives and Research Directions
Emerging Synthetic Methodologies for 3-Oxa-7-azabicyclo[4.1.0]heptane
Future synthetic efforts will likely focus on developing catalytic and asymmetric methods to access 3-oxa-7-azabicyclo[4.1.0]heptane and its derivatives with high efficiency and stereocontrol.
Catalytic Asymmetric Synthesis : A significant area of development will be the use of transition-metal catalysts and organocatalysts to achieve enantioselective synthesis. Drawing parallels from the synthesis of related oxa- and azabicyclic alkenes, chiral catalysts could enable the facial-selective epoxidation and aziridination of cyclohexene (B86901) precursors in a single pot or sequential manner. Methodologies like those employing gold-catalyzed cycloisomerization of cyclopropenes could also be adapted to create the bicyclo[4.1.0]heptane core.
Flow Chemistry and Photochemistry : The use of continuous flow reactors and photochemical methods offers advantages in terms of safety, scalability, and reaction control, particularly for energetic transformations involving strained rings. Visible-light-induced intramolecular [2+1]-cycloadditions of nucleophilic carbenes have been shown to produce azabicyclo[4.1.0]heptane scaffolds, a strategy that could be adapted for the synthesis of 3-oxa-7-azabicyclo[4.1.0]heptane.
Enzymatic and Bio-catalytic Approaches : The use of enzymes for the selective epoxidation and aziridination of precursor molecules could provide a green and highly selective route to chiral 3-oxa-7-azabicyclo[4.1.0]heptane derivatives.
A summary of potential emerging synthetic methodologies is presented in the table below.
| Methodology | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity and stereocontrol | Development of novel chiral catalysts and ligands |
| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of reactor design and reaction conditions |
| Photochemistry | Mild reaction conditions and unique reactivity | Exploration of novel photocatalysts and light-induced transformations |
| Enzymatic Synthesis | High selectivity and green reaction conditions | Discovery and engineering of suitable enzymes |
Exploration of Novel Reactivity Pathways and Cascade Reactions
The high ring strain of the fused epoxide and aziridine (B145994) rings in 3-oxa-7-azabicyclo[4.1.0]heptane makes it a versatile substrate for a variety of ring-opening and rearrangement reactions.
Regio- and Stereoselective Ring-Opening : A key area of research will be the selective opening of either the epoxide or the aziridine ring with a wide range of nucleophiles. The choice of catalyst, nucleophile, and reaction conditions will be crucial in controlling the regioselectivity and stereoselectivity of these transformations, leading to a diverse array of highly functionalized cyclohexylamines and amino alcohols. The development of catalytic systems that can differentiate between the two strained rings will be a significant challenge and a major focus.
Cascade Reactions : The unique structure of 3-oxa-7-azabicyclo[4.1.0]heptane is primed for the development of novel cascade reactions. For instance, a nucleophilic attack could initiate a ring-opening cascade, leading to the formation of complex polycyclic structures in a single step. Such cascade reactions are highly atom-economical and can rapidly build molecular complexity.
Rearrangement Reactions : Acid- or metal-catalyzed rearrangement reactions of the bicyclic system could lead to the formation of novel heterocyclic scaffolds. For example, a Lewis acid could promote a rearrangement to form a bridged bicyclic system or a larger heterocyclic ring.
Advanced Applications in Complex Molecule Synthesis and Design
The densely functionalized and stereochemically rich scaffolds derived from 3-oxa-7-azabicyclo[4.1.0]heptane are expected to be valuable building blocks in the synthesis of complex natural products and medicinally relevant molecules.
Natural Product Synthesis : The core structure of 3-oxa-7-azabicyclo[4.1.0]heptane and its derivatives can serve as a key intermediate in the total synthesis of various natural products containing substituted cyclohexane (B81311) or piperidine (B6355638) rings.
Medicinal Chemistry : The incorporation of the 3-oxa-7-azabicyclo[4.1.0]heptane motif or its ring-opened derivatives into drug candidates could lead to novel therapeutic agents. The rigid bicyclic structure can be used to control the conformation of a
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Key Advantages |
|---|---|---|
| Aziridination | Iodosylbenzene, RCOOH, Et₃N | High diastereoselectivity |
| Radical Cyclopropanation | DTBP (di-tert-butyl peroxide), O₂ | Metal-free, functional group tolerance |
How can diastereoselectivity be controlled in the synthesis of bicyclic aziridine derivatives?
Advanced Research Question
Diastereoselectivity in aziridination reactions is influenced by steric and electronic factors. For example, the use of chiral auxiliaries or directing groups (e.g., carboxylates) can bias the transition state. In the synthesis of 2-Oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates, the choice of carboxylic acid and base (triethylamine) modulates the electrophilicity of the intermediate nitrene, favoring axial or equatorial attack on the bicyclic core . Computational studies (e.g., DFT) are recommended to model transition states and optimize selectivity.
What spectroscopic techniques are effective for characterizing bicyclic ether-aziridine systems?
Basic Research Question
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Epoxide or aziridine C-O/N-H stretches appear at 1200–1000 cm⁻¹ and 2940 cm⁻¹, respectively .
Advanced Tip : For stereochemical analysis, NOESY or ROESY experiments can resolve spatial interactions between bridgehead substituents.
Are there transition-metal-free methods for synthesizing functionalized azabicycloheptanes?
Advanced Research Question
Yes. A sustainable protocol uses DTBP as a radical initiator under oxygen atmosphere to oxidize aza-1,6-enynes, forming azabicyclo[4.1.0]heptane-2,4,5-triones. This method avoids transition metals, operates at room temperature, and tolerates substrates with esters, halides, or heterocycles . Real-time ESI-MS monitoring confirms the radical pathway via detection of intermediates like allenyl peroxides.
How do structural modifications (e.g., fluorination) affect the reactivity of the bicyclic core?
Advanced Research Question
Fluorination at bridgehead positions (e.g., 1,5,5-trifluoro-7-oxabicyclo[4.1.0]heptane) introduces steric bulk and electron-withdrawing effects, altering reactivity:
Q. Table 2: Impact of Fluorination on Physicochemical Properties
| Derivative | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|
| Non-fluorinated core | Not reported | ~0.97 |
| 1,5,5-Trifluoro derivative | 193.4±9.0 | 0.974±0.06 |
What are the applications of 3-Oxa-7-azabicyclo[4.1.0]heptane derivatives in medicinal chemistry?
Advanced Research Question
These derivatives serve as rigid scaffolds for drug discovery:
- Spirocyclic Inhibitors : Functionalization at the bridgehead (e.g., pyranooxazolones) enables targeting of enzymes like kinases or proteases .
- SAR Studies : Stereochemical diversity allows systematic exploration of pharmacophore geometry. For example, cis-3-Cbz-7-oxa-3-azabicyclo[4.1.0]heptane is a precursor to bioactive piperidine analogs .
Note : Derivatives are not FDA-approved drugs but are valuable tools for in vitro target validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
